D-Glucose-4,6-13C2
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Overview
Description
D-Glucose-4,6-13C2 is a stable isotope-labeled form of D-glucose, a monosaccharide that serves as a primary source of energy for living organisms. The compound is labeled with carbon-13 isotopes at the 4th and 6th positions, making it useful for various scientific research applications, particularly in metabolic studies and tracer experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-4,6-13C2 typically involves the incorporation of carbon-13 isotopes into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotopes and then convert it into D-glucose through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the correct incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the labeled glucose from other by-products. The use of specialized equipment and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
D-Glucose-4,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used to oxidize this compound, resulting in the formation of gluconic acid or glucaric acid.
Reduction: Reducing agents like sodium borohydride can reduce this compound to form sorbitol.
Substitution: Substitution reactions can involve reagents like acetic anhydride to form glucose derivatives such as glucose pentaacetate.
Major Products
The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and various glucose derivatives. These products are valuable for further biochemical and industrial applications .
Scientific Research Applications
D-Glucose-4,6-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study glucose metabolism and pathways in living organisms.
Biochemical Research: Helps in understanding enzyme mechanisms and metabolic flux.
Medical Research: Used in diagnostic tools for diseases like diabetes and metabolic disorders.
Industrial Applications: Employed in the production of labeled compounds for quality control and process optimization
Mechanism of Action
The mechanism of action of D-Glucose-4,6-13C2 involves its participation in metabolic pathways similar to regular D-glucose. It is transported into cells via glucose transporters and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. The labeled carbon atoms allow researchers to trace the metabolic fate of glucose and study the dynamics of glucose utilization in various tissues .
Comparison with Similar Compounds
Similar Compounds
D-Glucose-13C6: Labeled with carbon-13 at all six carbon positions, used for more comprehensive metabolic studies.
D-Glucose-1-13C: Labeled at the first carbon position, useful for specific pathway analysis.
D-Glucose-2-13C: Labeled at the second carbon position, often used in conjunction with other labeled glucose forms for detailed metabolic mapping.
Uniqueness
D-Glucose-4,6-13C2 is unique due to its specific labeling at the 4th and 6th positions, making it particularly useful for studying specific metabolic pathways and enzyme reactions that involve these positions. This targeted labeling provides more precise data compared to uniformly labeled glucose.
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,6+1 |
InChI Key |
GZCGUPFRVQAUEE-QMHINTMRSA-N |
Isomeric SMILES |
[13CH2]([C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.